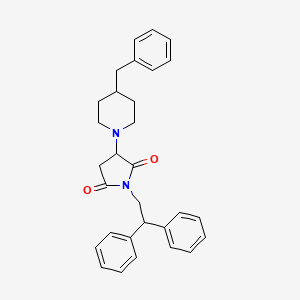![molecular formula C30H37NO5 B11656880 N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]furan-2-carboxamide](/img/structure/B11656880.png)
N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]furan-2-carboxamide is a complex organic compound with a molecular formula of C30H37NO5 and a molecular weight of 491.62 g/mol . This compound is characterized by its unique structure, which includes a furan ring, a dimethoxyphenyl group, and a dimethyloxan group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]furan-2-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This step typically involves a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl group is introduced to the furan ring.
Attachment of the dimethyloxan group: This can be done through a nucleophilic substitution reaction, where the dimethyloxan group is attached to the intermediate compound.
Final coupling: The final step involves coupling the intermediate with a carboxamide group under appropriate conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may influence signaling pathways and cellular processes .
Comparison with Similar Compounds
N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]furan-2-carboxamide can be compared with similar compounds such as:
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound has a similar structure but lacks the furan ring, which may result in different chemical and biological properties.
3,4-Dimethoxyphenethylamine: This compound is a simpler analogue with a phenethylamine backbone, used in different research contexts.
The uniqueness of this compound lies in its complex structure, which provides a distinct set of chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C30H37NO5 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]furan-2-carboxamide |
InChI |
InChI=1S/C30H37NO5/c1-30(2)20-24(15-18-36-30)25(23-9-6-5-7-10-23)14-16-31(29(32)27-11-8-17-35-27)21-22-12-13-26(33-3)28(19-22)34-4/h5-13,17,19,24-25H,14-16,18,20-21H2,1-4H3 |
InChI Key |
LEOCRMFSMDUZLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)C(CCN(CC2=CC(=C(C=C2)OC)OC)C(=O)C3=CC=CO3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11656800.png)
![N-benzyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide](/img/structure/B11656803.png)
![3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11656807.png)

![Tetramethyl 5',5',7',9'-tetramethyl-6'-(2-oxo-2-phenylethyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11656820.png)


![1-benzyl-N-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-benzimidazol-2-amine](/img/structure/B11656842.png)
![4-methyl-3-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11656844.png)

![ethyl 6-tert-butyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11656855.png)
![(5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11656859.png)
![2-(2-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11656866.png)
![[2-(3,4-Dichlorophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11656874.png)
